molecular formula C9H12N4O2 B181981 1-(5-Nitropyridin-2-yl)piperazine CAS No. 82205-58-1

1-(5-Nitropyridin-2-yl)piperazine

Cat. No.: B181981
CAS No.: 82205-58-1
M. Wt: 208.22 g/mol
InChI Key: YEPRCPIKTUGVHG-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C₉H₁₂N₄O₂. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a nitro group attached to the pyridine ring, which is further connected to the piperazine moiety. This structural configuration imparts unique chemical and biological properties to the compound .

Preparation Methods

The synthesis of 1-(5-Nitropyridin-2-yl)piperazine typically involves the reaction of 5-nitropyridine-2-amine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid. The reaction mixture is cooled to 0°C to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Nitropyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it acts as an inhibitor of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound can prevent the survival of urease-producing pathogens, thereby exerting its antimicrobial effects . The binding of the compound to the active site of the enzyme involves interactions with key amino acid residues, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

1-(5-Nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-1-2-9(11-7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPRCPIKTUGVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387878
Record name 1-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82205-58-1
Record name 4-(5-Nitropyridin-2-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82205-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-nitropyridin-2-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-nitropyridin-2-yl)piperazine
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Synthesis routes and methods I

Procedure details

2-Bromo-5-nitropyridine (0.3 g, 1.48 mmol) was treated with piperazine (0.64 g, 7.89 mmol) in tetrahydrofuran (4 ml) and the reaction mixture was stirred for 30 minutes. Subsequently the reaction mixture was poured onto ice-cold water (25 ml) and extracted with ethyl acetate (25 ml). The organic layer was washed with brine and evaporated to furnish the product.
Quantity
0.3 g
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0.64 g
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4 mL
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solvent
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Synthesis routes and methods II

Procedure details

2-Chloro-5-nitropyridine (25 g) is dissolved in acetonitrile (150 ml) and the mixture is added dropwise over 30 min to a stirred suspension of piperizine (61.3 g) and potassium carbonate (26.2 g) in acetonitrile (550 ml). The reaction mixture is stirred at 20°-25° for 16 hr. The solvent is removed on a rotary evaporator and the residue is diluted with methylene chloride/water. The organic layer is separated and washed with water (twice) and saline, dried over potassium carbonate and concentrated to give 1-(5-nitro-2-pyridinyl)-piperazine, IR 3338, 3102, 3068, 1603, 1570, 1482, 1347, 1340, 1320, 1306 and 1253 cm-1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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61.3 g
Type
reactant
Reaction Step Two
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-(5-Nitropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (3.08 g, 10 mmol) was treated with 15% TFA in dichloromethane (50 mL) at 25° C. for 1 h. The solution was concentrated in vacuo to provide 1-(5-nitropyridin-2-yl)piperazine as a brown solid (2.0 g, 96% yield over two steps). MS (ES+) m/z 209.4 (M+1).
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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